molecular formula C26H24O5 B11154035 ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate

Cat. No.: B11154035
M. Wt: 416.5 g/mol
InChI Key: FHLUEVCAINNJIX-UHFFFAOYSA-N
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Description

Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a chromen-2-one core, which is a common structural motif in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

Molecular Formula

C26H24O5

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 3-[4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C26H24O5/c1-3-29-25(27)13-12-23-17(2)22-11-10-21(15-24(22)31-26(23)28)30-16-18-8-9-19-6-4-5-7-20(19)14-18/h4-11,14-15H,3,12-13,16H2,1-2H3

InChI Key

FHLUEVCAINNJIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC1=O)C

Origin of Product

United States

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